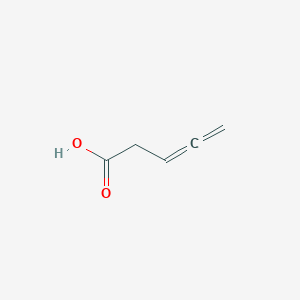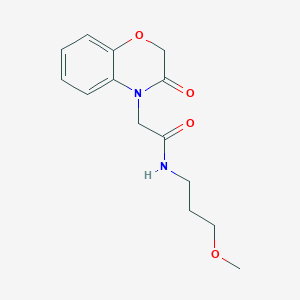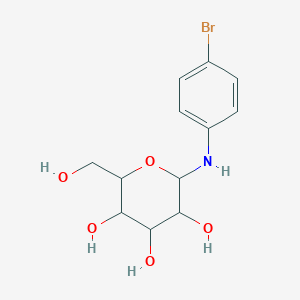
Penta-3,4-dienoic acid
Descripción general
Descripción
Penta-3,4-dienoic acid is a chemical compound with the CAS Number: 60053-24-9 . Its IUPAC name is 3,4-pentadienoic acid . The molecular weight of this compound is 98.1 .
Synthesis Analysis
A spectroscopic study has been conducted on the cis/trans-isomers of a molecular switch, penta-2,4-dienoic acid, attached to gold clusters of different size . The calculations have been performed using density functional theory for the properties of the ground state and time-dependent density functional theory for the excited-state properties .Molecular Structure Analysis
The this compound molecule contains a total of 12 bond(s). There are 6 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
A spectroscopic analysis of the cis/trans-isomers of a molecular switch, penta-2,4-dienoic acid, attached to gold clusters of different size has been conducted . Four different spectroscopic techniques were simulated: Infrared spectroscopy, normal Raman scattering, absorption spectra, and resonance Raman scattering .Physical And Chemical Properties Analysis
This compound has a melting point of 1.5-2 degrees . It is stored at a temperature of 4 degrees . The compound is in liquid form .Aplicaciones Científicas De Investigación
Phytotoxic Potential in Biocontrol
Penta-2,4-dienoic acid derivatives, such as pyrenophoric acid, have been identified for their phytotoxic properties, suggesting potential applications in biocontrol strategies. Pyrenophoric acid, isolated from the fungal pathogen Pyrenophora semeniperda, demonstrates strong phytotoxicity against cheatgrass, a significant weed in agriculture. This compound structurally resembles plant growth regulators like abscisic acid, highlighting its potential as a natural herbicide for managing agricultural pests without harming crops or the environment Masi et al., 2014.
Root Gravitropism Inhibition
Research on the analogues of penta-2,4-dienoic acid, such as (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76), has uncovered their selective inhibition of root gravitropic bending in plants. These findings suggest a new avenue for understanding plant growth and development, offering potential applications in agriculture to control or modify root growth patterns without impacting the overall growth of the plant. The development of more potent inhibitors could lead to innovative agricultural practices that enhance crop resilience and productivity Shindo et al., 2020.
Organic Synthesis and Chemical Research
The versatility of penta-1,3-dienyl acrylates in organic synthesis, particularly in intramolecular Diels-Alder reactions, underscores the significance of penta-3,4-dienoic acid derivatives in the synthesis of complex organic molecules. This reactivity facilitates the creation of diverse chemical structures, serving as a foundation for developing pharmaceuticals, agrochemicals, and materials science applications. The detailed study of these reactions contributes to the broader understanding of organic synthesis mechanisms Cayzer et al., 2005.
Optical and Electronic Material Development
In the field of materials science, derivatives of this compound play a pivotal role in the development of high-performance organic electronic devices. For instance, the synthesis of novel pentacene precursors from these derivatives demonstrates their potential in fabricating organic thin film transistors with exceptional performance. Such advancements pave the way for more efficient, flexible, and cost-effective electronic components, including displays, solar cells, and sensors Afzali et al., 2002.
Safety and Hazards
Propiedades
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h3H,1,4H2,(H,6,7) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKUOYDGUJCKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603554 | |
| Record name | Penta-3,4-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60053-24-9 | |
| Record name | Penta-3,4-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Bromophenyl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1658122.png)
![methyl (4Z)-1-[(4-methoxyphenyl)methyl]-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate](/img/structure/B1658123.png)

![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(3-chlorophenyl)methylene]-](/img/structure/B1658126.png)
![N-(5-chloro-2-methylphenyl)-2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B1658129.png)


![N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethoxybenzamide](/img/structure/B1658133.png)


![(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658137.png)

![methyl 3-[3-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1658141.png)
![1-[(3-Methoxyphenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B1658144.png)